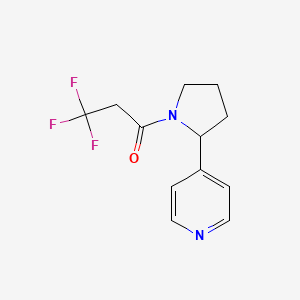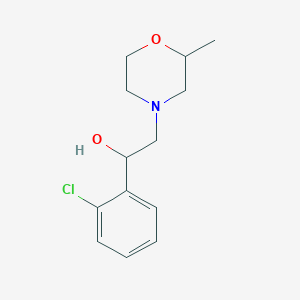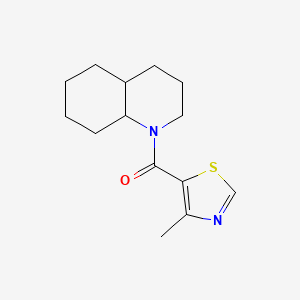
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a pharmaceutical company in Japan, and it has been used in medical research to study the opioid receptor system. MT-45 has a chemical structure that is similar to other opioid drugs, such as fentanyl and morphine, but it has a unique mechanism of action that makes it different from other opioids.
作用機序
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone acts on the opioid receptor system in the brain and spinal cord, which is responsible for regulating pain perception and reward pathways. It binds to the mu-opioid receptor, which is the same receptor that other opioid drugs bind to, but it has a unique mechanism of action that makes it different from other opioids. 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone acts as a partial agonist at the mu-opioid receptor, which means that it activates the receptor to a lesser extent than other opioids. This partial activation produces a weaker analgesic effect than other opioids, but it also produces fewer side effects and less potential for addiction.
Biochemical and Physiological Effects:
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone produces a range of biochemical and physiological effects in the body, including pain relief, sedation, and euphoria. It also produces respiratory depression, which can be dangerous at high doses. 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has a slower onset of action and a longer duration of action than other opioids, which makes it useful for certain types of pain management.
実験室実験の利点と制限
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has several advantages for use in laboratory experiments, including its unique mechanism of action, its lower potential for addiction and side effects, and its longer duration of action. However, it also has several limitations, including its slower onset of action and its potential for respiratory depression at high doses.
将来の方向性
There are several future directions for research on 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone, including further investigation of its mechanism of action and its potential as a treatment for opioid addiction. Other future directions include the development of new synthetic opioids with improved safety and efficacy profiles, and the use of 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone in combination with other drugs to enhance its analgesic effects and reduce its side effects.
合成法
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the Mannich reaction and the reductive amination of 2-methoxyphenylacetone. The synthesis process involves the use of various chemicals and solvents, and it requires skilled laboratory technicians to ensure the purity and potency of the final product.
科学的研究の応用
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has been used in scientific research to study the opioid receptor system and its effects on pain management. It has also been used to study the effects of opioids on the central nervous system and to investigate potential treatments for opioid addiction.
特性
IUPAC Name |
2-methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-7-11(13)12-5-2-3-10(12)9-4-6-15-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDQKEMGWPFMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)

![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)

![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)
![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)